

4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

Cat. No.: B1355138

[Get Quote](#)

An In-depth Technical Guide to **4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile**

Introduction

4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its multifunctional structure, featuring a pyrimidine core substituted with chloro, methylthio, and cyano groups, offers multiple reaction sites for chemical modification. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in drug discovery and development for researchers, scientists, and professionals in the field.

IUPAC Name: 4-chloro-2-(methylsulfanyl)pyrimidine-5-carbonitrile^[1]

Chemical and Physical Properties

The physicochemical properties of **4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile** are summarized below. These properties are essential for its handling, storage, and application in chemical synthesis.

Property	Value	Source
CAS Number	33089-15-5	[1][2][3]
Molecular Formula	C ₆ H ₄ CIN ₃ S	[1]
Molecular Weight	185.63 g/mol	-
Melting Point	67-68 °C	[3]
Boiling Point	340.7±22.0 °C (Predicted)	[3]
Density	1.45±0.1 g/cm ³ (Predicted)	[3]
Physical Form	Solid, Crystals	[1][3]
Purity	Typically ≥97%	[2]
Storage Temperature	Inert atmosphere, Store in freezer, under -20°C	[1][3]
InChI Key	IGIRTCCCRNZFSQ-UHFFFAOYSA-N	[1]

Synthesis and Reactivity

While specific high-yield synthesis routes for **4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile** are proprietary or less commonly published, its synthesis generally involves the construction of the pyrimidine ring followed by functional group interconversions. The synthesis of structurally similar pyrimidine-5-carbonitrile derivatives often starts from simple precursors like benzaldehyde, ethyl cyanoacetate, and thiourea, followed by chlorination and methylation steps[4].

The reactivity of this compound is characterized by the distinct functionalities on the pyrimidine ring. The chlorine atom at the C4 position is susceptible to nucleophilic substitution, a common strategy for introducing diverse functional groups. The methylthio group and the cyano group can also be modified, offering further avenues for creating a library of derivatives.

Below is a representative experimental protocol for the synthesis of a related multifunctional pyrimidine, which illustrates the general principles that could be adapted for the synthesis of the title compound.

Experimental Protocol: Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine

This protocol describes the regioselective substitution of a chlorine atom on a dichloropyrimidine scaffold with an ethoxy group, a common transformation in pyrimidine chemistry[5].

- **Preparation of Sodium Ethoxide Solution:** A solution of sodium ethoxide (EtONa) is freshly prepared at a concentration of 1 M in ethanol (EtOH)[5].
- **Reaction Setup:** To a stirred mixture of 4,6-dichloro-2-(methylthio)pyrimidine (1 equivalent) in ethanol at approximately 20°C, the freshly prepared sodium ethoxide solution (1.1 equivalents) is added dropwise[5].
- **Reaction Monitoring:** The reaction mixture is protected with a CaCl₂ drying tube and stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically around 2 hours)[5].
- **Work-up and Extraction:** Dichloromethane (DCM) is added to the reaction mixture, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The mixture is then extracted. The aqueous phase is further extracted with an additional portion of DCM[5].
- **Isolation and Purification:** The combined organic phases are dried over sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under vacuum to yield the crude product. The product can be further purified by recrystallization[5].

This procedure resulted in an 89% yield of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, demonstrating a mild and efficient method for modifying the pyrimidine core[5][6].

Applications in Drug Discovery

4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile and its derivatives are valuable intermediates in the pharmaceutical industry. They serve as scaffolds for the synthesis of compounds targeting various signaling pathways implicated in diseases like cancer.

Kinase Inhibitors

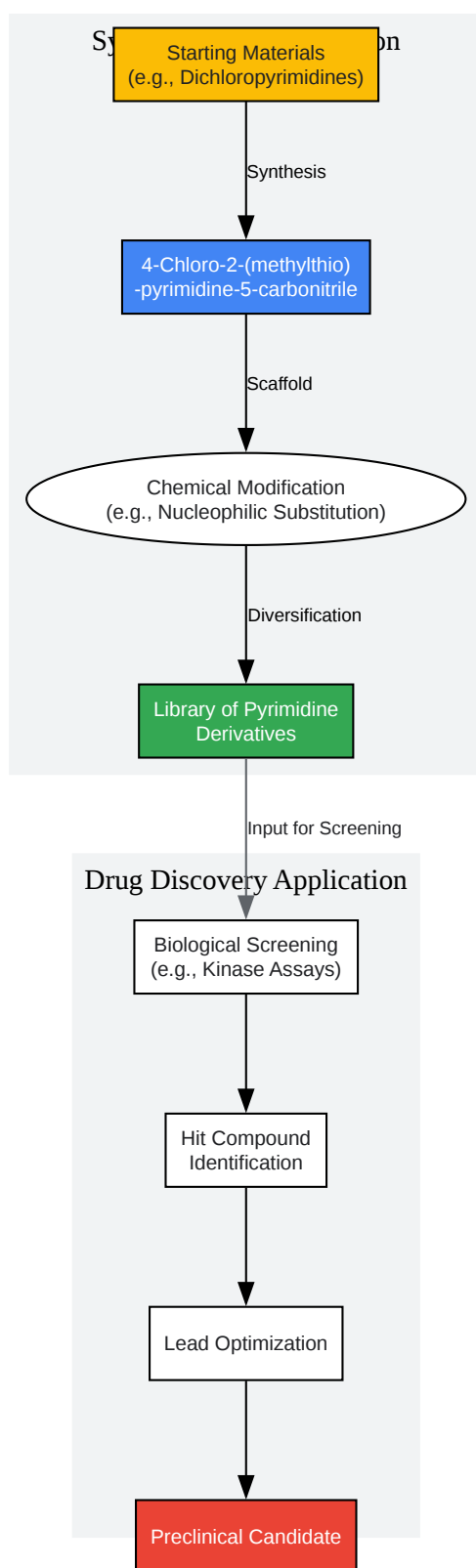
A significant application of this chemical is in the development of kinase inhibitors. The related compound, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is a known intermediate for synthesizing inhibitors of cyclin-dependent kinases (Cdk4), as well as receptor tyrosine kinases such as PDGF, FGF, and EGF receptors[7]. Pyrimidine-5-carbonitrile derivatives have also been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), showing anti-proliferative and apoptosis-inducing activities in cancer cell lines[4].

Scaffold for Novel Therapeutics

The pyrimidine-5-carbonitrile core is a key feature in various research efforts to develop novel anticancer agents. For instance, derivatives have been investigated as potential inhibitors of the PI3K/AKT signaling pathway in leukemia[8]. The versatility of the **4-chloro-2-(methylthio)pyrimidine-5-carbonitrile** scaffold allows for systematic structural modifications to optimize potency and selectivity against specific biological targets.

Logical Workflow: From Synthesis to Application

The following diagram illustrates the general workflow from the synthesis of the pyrimidine core to its application in the development of targeted therapies like kinase inhibitors.



[Click to download full resolution via product page](#)

Caption: Synthesis and application workflow of the pyrimidine scaffold.

Safety Information

4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile should be handled with care in a laboratory setting. It is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood[1].

Conclusion

4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile is a compound of significant interest to the chemical and pharmaceutical sciences. Its well-defined structure and versatile reactivity make it an ideal starting point for the synthesis of complex molecules with potential therapeutic applications. The continued exploration of its chemical space is likely to yield novel candidates for the treatment of a variety of diseases, particularly in the realm of oncology. This guide provides a foundational understanding for researchers looking to leverage the potential of this valuable chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile | 33089-15-5 [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile ,97% | 33089-15-5 [amp.chemicalbook.com]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]
- 8. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1355138#4-chloro-2-methylthio-pyrimidine-5-carbonitrile-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com